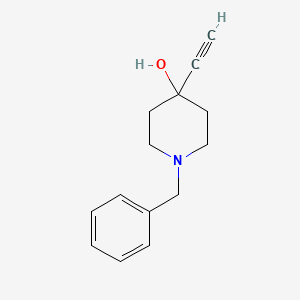![molecular formula C16H20N2S2 B2965932 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine CAS No. 1038385-53-3](/img/structure/B2965932.png)
2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is a complex organic compound known for its unique structural configuration and versatile applications. This compound features a combination of aromatic, thieno, and pyridine groups, making it an intriguing subject of study in organic chemistry. Its distinctive chemical structure endows it with a range of physical and chemical properties that are valuable in various research and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine generally involves the following steps:
Formation of the Methylsulfanylphenyl Intermediate: : This can be achieved by reacting a suitable phenyl derivative with a methylthio group using electrophilic substitution.
Construction of the Thieno[3,2-c]pyridine Ring: : This involves a multi-step process, including cyclization reactions often catalyzed by transition metals like palladium or platinum.
Coupling of the Intermediates: : The final step usually involves coupling the methylsulfanylphenyl intermediate with the thieno[3,2-c]pyridine derivative using a suitable linker, typically under conditions such as microwave irradiation or reflux in polar aprotic solvents like DMF (dimethylformamide).
Industrial Production Methods
On an industrial scale, this compound can be synthesized through automated batch reactors which ensure precise control over temperature, pressure, and reaction times. Catalysts and reagents are added in a controlled sequence to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The sulfur group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : The compound can be reduced, particularly the nitro or other reducible groups if present, using agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: : It can undergo nucleophilic substitution reactions, especially in the presence of leaving groups like halides.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Hydrogen peroxide, mCPBA.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Solvents: : DMF, DMSO (dimethyl sulfoxide), acetonitrile.
Major Products Formed from These Reactions
Oxidation may yield sulfoxides or sulfones.
Reduction can produce primary or secondary amines or even alcohols depending on the specific reduction process.
Substitution reactions lead to a variety of derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound is a subject of extensive research for its potential as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology
In biological studies, it is investigated for its interactions with various biomolecules and potential use in biochemical assays.
Medicine
Potential medicinal applications include serving as a lead compound for drug development, particularly in targeting specific pathways in cancer or neurological disorders.
Industry
Industrially, it is valuable in the development of advanced materials, potentially for use in electronic devices due to its aromatic and sulfur-containing groups which can influence electrical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymatic pathways by binding to active sites, thereby altering biological processes. Pathways involved can range from metabolic cycles to signal transduction cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethylamine Derivatives: : These share the ethan-1-amine backbone but differ in their aromatic and substituent groups.
Thieno[3,2-c]pyridine Derivatives: : These have a similar core structure but vary in the attached substituents.
Highlighting Uniqueness
The unique combination of the methylsulfanyl group with the thieno[3,2-c]pyridine ring distinguishes this compound from others, providing it with a specific set of chemical reactivity and biological interactions that can be fine-tuned for targeted applications.
This compound is truly a marvel of organic chemistry, showcasing the intricate dance of atoms and bonds in forming substances of great potential and utility. What would you like to explore next in the realm of chemistry or beyond?
Propriétés
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylsulfanylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-19-14-4-2-12(3-5-14)15(10-17)18-8-6-16-13(11-18)7-9-20-16/h2-5,7,9,15H,6,8,10-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMCDVXIMYVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CN)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2965850.png)
![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)
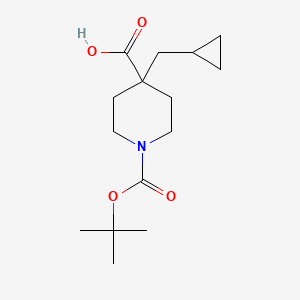
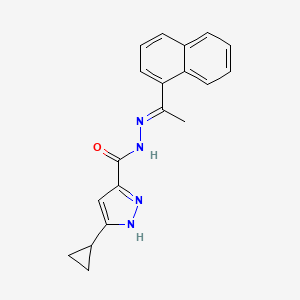
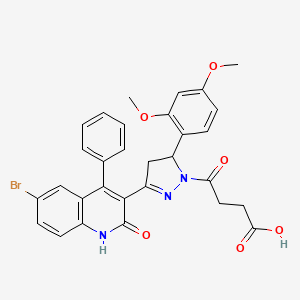


![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)
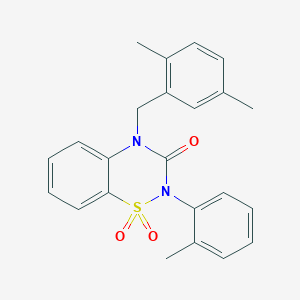

![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)
![N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2965868.png)
